molecular formula C20H25N7O B6533984 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1058205-06-3

1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-phenylbutan-1-one

Cat. No.: B6533984
CAS No.: 1058205-06-3
M. Wt: 379.5 g/mol
InChI Key: OTRBOQGXSKBWDK-UHFFFAOYSA-N
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Description

The compound 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-phenylbutan-1-one is a triazolopyrimidine derivative featuring a 3-ethyl-substituted heterocyclic core conjugated to a piperazine ring and a 4-phenylbutan-1-one moiety. Its structure integrates a triazolo[4,5-d]pyrimidine scaffold, a common motif in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with enzyme active sites . The piperazine linker provides conformational flexibility, while the 4-phenylbutan-1-one tail may influence lipophilicity and membrane permeability.

Synthetically, analogous compounds (e.g., ) are prepared via multi-step routes involving triazole ring formation, acylation, and piperazine coupling . For instance, details the synthesis of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one (7b), highlighting the use of acetyl chloride for acylation and DCM/TEA for purification . The target compound likely follows a similar pathway, substituting benzyl with ethyl and ethanone with phenylbutanone.

Properties

IUPAC Name

1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-2-27-20-18(23-24-27)19(21-15-22-20)26-13-11-25(12-14-26)17(28)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,15H,2,6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRBOQGXSKBWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-phenylbutan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, the compound binds to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades.

Cellular Effects

1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-phenylbutan-1-one has profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation.

Molecular Mechanism

The molecular mechanism of 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-phenylbutan-1-one involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as kinases and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, enzyme activity, and cellular responses. For instance, the compound’s interaction with kinases can inhibit their activity, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-phenylbutan-1-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-phenylbutan-1-one vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-phenylbutan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation, resulting in the formation of metabolites that can have distinct biological activities. These metabolic processes can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolic pathways for drug development.

Transport and Distribution

The transport and distribution of 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-phenylbutan-1-one within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm and nucleus. The compound’s distribution within tissues can influence its therapeutic effects and toxicity, making it essential to study its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-phenylbutan-1-one plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: RG7774 and vicasinabinum share a tetrazolylmethyl group, enhancing metabolic stability and hydrogen-bonding capacity compared to the target compound’s ethyl group . VAS2870’s benzoxazol-2-yl group confers distinct electronic properties, favoring NADPH oxidase inhibition .

Synthetic Complexity :

  • RG7774 requires 8 steps, including azide cyclization and pivaloylation , whereas the target compound’s synthesis (based on ) involves fewer steps but necessitates careful optimization for ethyl group introduction .

Biological Implications :

  • Piperazine-linked derivatives (e.g., 7b , target compound) show enhanced solubility compared to pyrrolidine-containing analogs (e.g., RG7774) due to basic amine groups .
  • The 3-ethyl group in the target compound may reduce off-target interactions compared to 3-benzyl (as in 7b ), which could sterically hinder binding .

Research Findings and Data

Physicochemical Properties

  • logP : The target compound’s calculated logP (3.8) is higher than 7b (1.2) but lower than VAS2870 (4.5), balancing lipophilicity and solubility .
  • Hydrogen Bond Acceptors : The piperazine and carbonyl groups provide 5 H-bond acceptors, similar to RG7774 but fewer than VAS2870 (7 acceptors) .

Stability and Metabolic Profile

  • Triazolopyrimidine Core : Resists hydrolysis under physiological conditions (pH 7.4, 37°C), unlike pyrazolopyrimidines (), which undergo isomerization .
  • Ethyl vs. Benzyl : The ethyl group in the target compound reduces CYP450-mediated oxidation compared to benzyl-substituted analogs .

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